molecular formula C17H19NO5S B2764719 Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate CAS No. 2034566-19-1

Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate

Cat. No. B2764719
CAS RN: 2034566-19-1
M. Wt: 349.4
InChI Key: UYBPGJNHJKDCNW-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzoate ester family and is commonly used as a reagent in organic synthesis. The purpose of

Scientific Research Applications

Electrochemical and Electrochromic Properties

Research on novel donor-acceptor type monomers, including derivatives similar to the specified chemical, has shown promising electrochemical and electrochromic properties. These properties are crucial for applications in organic electronics, where changes in coloration under different electrical potentials are explored. The introduction of different acceptor groups into the compounds significantly affects their optical and electronic characteristics, leading to materials with potential for innovative electronic devices (Hu et al., 2013).

Environmental Science and Peatland Studies

In environmental science, derivatives of the specified chemical have been used to analyze peatlands, particularly to understand the redox conditions within these ecosystems. Thermochemolysis, combined with methylation techniques, reveals the distribution of sphagnum acid products, which are indicative of the oxidative state of peat layers. This approach aids in reconstructing past environmental conditions and in the study of carbon cycling in peatlands (Swain & Abbott, 2013).

Liquid Crystalline Phases

The synthesis of rigid rod-like amphiphilic molecules, related to the specified compound, has resulted in materials that form thermotropic and lyotropic smectic and columnar liquid crystalline phases. These materials exhibit unique properties due to the microsegregation of hydrophilic and hydrophobic regions, which is crucial for the development of advanced materials for display technologies and other applications in materials science (Kölbel, Tschierske, & Diele, 1998).

Synthesis and Biological Activity

The synthesis and evaluation of novel compounds, including derivatives of the specified chemical, have been conducted with the aim of discovering new anti-juvenile hormone agents. These studies contribute to understanding the hormonal regulation in insect species, which is valuable for developing new strategies for pest control. Such research combines synthetic organic chemistry with bioactivity assays to identify compounds that can induce specific physiological responses in target organisms (Kuwano et al., 2008).

Photophysical Properties

Investigations into the photophysical properties of related methyl benzoate derivatives have revealed significant insights into their luminescence characteristics. These studies are instrumental in the development of materials for optoelectronic applications, where the efficiency and stability of light-emitting devices are of paramount importance. The introduction of specific functional groups can dramatically alter the quantum yield and solvatochromic effects, guiding the design of better-performing materials (Kim et al., 2021).

properties

IUPAC Name

methyl 4-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-22-17(21)13-4-2-12(3-5-13)16(20)18-10-15(23-8-7-19)14-6-9-24-11-14/h2-6,9,11,15,19H,7-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBPGJNHJKDCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate

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